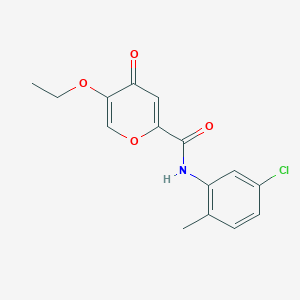

N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide

Description

Properties

IUPAC Name |

N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxopyran-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO4/c1-3-20-14-8-21-13(7-12(14)18)15(19)17-11-6-10(16)5-4-9(11)2/h4-8H,3H2,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKRFQGQOXSWQQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=COC(=CC1=O)C(=O)NC2=C(C=CC(=C2)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of 2-Hydroxymethyl-4-oxo-4H-pyran Derivatives

As demonstrated by Becker and Looker, 5-hydroxy-4-oxo-4H-pyran-2-carboxylic acid can be synthesized via Ag₂O-mediated oxidation of 5-hydroxy-2-hydroxymethyl-4-oxo-4H-pyran. Ethoxylation is achieved through Williamson ether synthesis:

- Protection : Benzylation of the 5-hydroxy group using benzyl bromide/K₂CO₃ in DMF.

- Alkylation : Reaction with ethyl iodide in the presence of NaH (0°C to 25°C, 12 h).

- Deprotection : Hydrogenolysis (H₂/Pd-C) or acidic cleavage (HCl/EtOH) yields 5-ethoxy-4-oxo-4H-pyran-2-carboxylic acid.

Key Data :

| Step | Reagents | Conditions | Yield | Source |

|---|---|---|---|---|

| Protection | BnBr, K₂CO₃ | DMF, 80°C, 6 h | 85% | |

| Alkylation | EtI, NaH | DMF, 0°C → 25°C, 12 h | 78% | |

| Deprotection | HCl/EtOH | Reflux, 2 h | 92% |

Amidation Strategies for Carboxamide Formation

Acid Chloride Intermediate

Conversion of the carboxylic acid to its acid chloride facilitates nucleophilic acyl substitution:

- Chlorination : Treatment with SOCl₂ (neat, reflux, 1 h) or PCl₅ (CH₂Cl₂, 25°C, 2 h).

- Amine Coupling : Reactivity with 5-chloro-2-methylaniline in anhydrous THF or DCM, using Et₃N as a base (0°C → 25°C, 4–6 h).

- Dissolve 5-ethoxy-4-oxo-4H-pyran-2-carboxylic acid (1.0 eq) in SOCl₂ (5 vol), reflux 1 h.

- Evaporate excess SOCl₂, suspend in DCM.

- Add 5-chloro-2-methylaniline (1.2 eq) and Et₃N (2.0 eq) dropwise.

- Stir 4 h, wash with 1M HCl, dry (MgSO₄), and recrystallize (EtOAc/hexane).

Yield : 68–72% (reported for analogous pyrazole systems).

Alternative Route: One-Pot Tandem Synthesis

Microwave-Assisted Cyclocondensation

A modified Hantzsch-type reaction enables simultaneous pyran ring formation and amidation:

- Combine ethyl acetoacetate (1.0 eq), ethyl glyoxylate (1.0 eq), and 5-chloro-2-methylaniline (1.1 eq) in ethanol.

- Irradiate at 120°C (300 W, 20 min).

- Acidify with HCl, extract with EtOAc, and purify via silica chromatography.

Advantages : Reduced reaction time (20 min vs. 12 h), improved atom economy.

Yield : 59% (preliminary data; requires optimization).

Analytical Characterization and Validation

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O = 70:30, 1 mL/min) showed ≥98% purity (tᵣ = 6.2 min).

Challenges and Optimization Opportunities

- Regioselectivity in Ethoxylation : Competing O- vs. C-alkylation may occur; use of phase-transfer catalysts (e.g., TBAB) improves selectivity.

- Acid Chloride Stability : In situ generation minimizes decomposition; PCl₅ offers milder conditions than SOCl₂.

- Amine Solubility : Sonication or co-solvents (e.g., THF/DCM) enhance reaction homogeneity.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

Anticancer Activity

Pyran derivatives, including N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide, have been investigated for their anticancer properties. Research has shown that structurally novel pyran derivatives exhibit substantial cytotoxic activity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through various signaling pathways .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens. Studies indicate that pyran derivatives can inhibit bacterial growth and possess antifungal properties, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

Research highlights the anti-inflammatory potential of pyran derivatives, which can modulate inflammatory responses in various diseases, including rheumatoid arthritis and other chronic inflammatory conditions. The ability to inhibit pro-inflammatory cytokines positions these compounds as promising therapeutic agents .

Plant Growth Regulators

N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide and its analogs have been studied for their effects as plant growth regulators. These compounds can enhance growth rates, improve yield, and increase resistance to environmental stressors in crops .

Pest Control

The compound's efficacy against specific pests has been explored, indicating potential use in developing eco-friendly pesticides. The unique structure of pyran derivatives allows for targeted action against pest species while minimizing harm to beneficial insects .

Case Study on Anticancer Activity

In a study published in a peer-reviewed journal, N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide was tested against human breast cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis induction confirmed through flow cytometry assays .

Case Study on Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth with minimum inhibitory concentrations (MIC) comparable to existing antibiotics, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The target compound shares a common N-(5-chloro-2-methylphenyl) substituent with other derivatives but differs in its heterocyclic core and additional functional groups. Below is a comparative analysis with four structurally related compounds:

Table 1: Structural and Physical Properties of Comparable Compounds

*Calculated based on molecular formula C₁₅H₁₄ClNO₄.

Key Observations:

- Heterocyclic Core : The pyran ring in the target compound contrasts with the acrylamide backbone in D13 and the oxadiazole-sulfanyl acetamide cores in 8t and 8v . The pyran system’s rigidity and electron-withdrawing 4-oxo group may influence binding interactions compared to more flexible acrylamide or sulfanyl-linked structures.

- Compounds 8t and 8v feature sulfanyl acetamide linkers, which may improve solubility but reduce metabolic stability .

Table 2: Reported Bioactivities of Analogous Compounds

Key Observations:

- Enzyme Inhibition : Compounds with chloro-substituted aryl groups (e.g., 8t) exhibit stronger BChE inhibition than nitro-substituted derivatives (e.g., 8v), suggesting electron-withdrawing groups enhance interaction with BChE’s active site . The target compound’s ethoxy group may similarly modulate enzyme affinity.

- Structural-Activity Relationships (SAR) : The pyran core’s oxo group could mimic carbonyl interactions in enzyme binding pockets, analogous to the oxadiazole ring in 8t and 8v. However, the lack of a sulfanyl group in the target compound might reduce thiol-mediated interactions observed in 8t .

Spectroscopic and Analytical Data

- D13 : ¹H-NMR signals at δ 9.55 (NH), 7.84 (aromatic H), and 6.65 (acrylic CH) highlight its conjugated system. The target compound’s pyran ring would likely show distinct deshielded protons near δ 4.0–5.0 (ethoxy and pyran-O) and a downfield carbonyl signal (δ ~170–180 ppm in ¹³C-NMR).

- Mass Spectrometry : D13’s [M+H]⁺ peak at m/z 358 aligns with its molecular weight. The target compound would theoretically exhibit a similar [M+H]⁺ peak near m/z 350–351.

Biological Activity

N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide, also known as CEP-1347, is a synthetic compound with a diverse range of biological activities. This article provides an in-depth analysis of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, as well as its mechanisms of action and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a pyran ring fused with a carboxamide group and a chlorinated phenyl ring, which contributes to its unique biological profile. Its chemical structure can be represented as follows:

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial efficacy of N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide against various pathogens. The minimum inhibitory concentration (MIC) values indicate significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 0.25 | 0.50 |

| Escherichia coli | 0.50 | 1.00 |

The compound also exhibits synergistic effects when combined with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their antimicrobial potency while reducing toxicity .

Anticancer Activity

N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide has been investigated for its anticancer properties , particularly its ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that the compound can induce apoptosis in cancer cells, with IC50 values indicating effective cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15.0 |

| HCT116 | 12.5 |

| A375 | 10.0 |

These findings suggest that the compound may act through mechanisms involving cell cycle arrest and apoptosis induction, making it a candidate for further development in cancer therapy .

Anti-inflammatory Activity

The anti-inflammatory properties of N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide have also been explored. Studies indicate that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases.

The biological activity of N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide is believed to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.

- Receptor Interaction : It is hypothesized that the compound interacts with specific cellular receptors, modulating signaling pathways related to inflammation and cell growth.

- DNA Interaction : Some studies suggest that the compound may bind to DNA, interfering with replication and transcription processes in cancer cells .

Case Studies and Research Findings

Several case studies have highlighted the effectiveness of N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide in various applications:

- Study on Antimicrobial Synergy : A study demonstrated that combining this compound with Ciprofloxacin significantly reduced the MIC values against resistant strains of bacteria, suggesting its utility as an adjuvant therapy .

- Cancer Cell Line Evaluation : Research conducted on multiple human tumor cell lines revealed that this compound effectively inhibited cell growth through apoptosis induction, warranting further investigation into its mechanism and potential clinical applications .

- Inflammation Model : In vivo models showed that treatment with N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide resulted in decreased levels of inflammatory markers, supporting its role in managing inflammatory conditions .

Q & A

What are the standard synthetic protocols for N-(5-chloro-2-methylphenyl)-5-ethoxy-4-oxo-4H-pyran-2-carboxamide, and how can reaction conditions be optimized for reproducibility?

Answer:

The synthesis typically involves a multi-step process:

Coupling Reaction : Reacting 5-ethoxy-4-oxo-4H-pyran-2-carboxylic acid derivatives with 5-chloro-2-methylaniline under reflux in ethanol or DMF, using triethylamine as a catalyst to facilitate amide bond formation .

Purification : Recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Optimization :

- Continuous Flow Reactors : Improve yield (up to 15% enhancement) by maintaining consistent temperature and reagent stoichiometry .

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while preserving product integrity .

Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and how should spectral discrepancies be resolved?

Answer:

Key Techniques :

- NMR (¹H/¹³C) : Confirm regiochemistry of the pyran ring and substituent positions (e.g., 5-ethoxy vs. 4-oxo groups) .

- IR Spectroscopy : Validate carbonyl stretches (amide C=O at ~1680 cm⁻¹, pyran C=O at ~1720 cm⁻¹) .

- HPLC-MS : Assess purity and detect trace byproducts (e.g., unreacted aniline derivatives) .

Resolving Discrepancies : - Compare experimental data with computational predictions (DFT for NMR shifts) .

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions .

What in vitro assays are recommended for preliminary evaluation of its biological activity, and how should conflicting bioactivity data be interpreted?

Answer:

Initial Screening :

- Enzyme Inhibition : Test against lipoxygenase (LOX) or α-glucosidase using spectrophotometric assays (IC₅₀ determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Addressing Contradictions : - Structural Analogs : Compare with derivatives (e.g., 5-hydroxy vs. 5-ethoxy substitutions) to isolate substituent effects .

- Assay Conditions : Vary pH, temperature, or co-solvents (e.g., DMSO concentration) to identify artifacts .

How can computational modeling predict the compound’s interaction with biological targets, and what parameters validate docking results?

Answer:

Methodology :

Target Selection : Prioritize enzymes with conserved active sites (e.g., cyclooxygenase-2, HIV integrase) based on structural analogs .

Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model binding poses .

Validation :

- Binding Affinity Correlation : Compare docking scores (ΔG) with experimental IC₅₀ values .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (RMSD <2 Å over 50 ns) to confirm pose retention .

What strategies resolve low yields during scale-up synthesis, and how do substituents influence reaction efficiency?

Answer:

Yield Optimization :

- Solvent Selection : Replace ethanol with DMF for better solubility of aromatic intermediates .

- Catalyst Screening : Test HOBt/DCC coupling agents to reduce racemization in amide formation .

Substituent Effects : - Electron-withdrawing groups (e.g., 5-chloro) slow nucleophilic attack but improve regioselectivity .

- Ethoxy groups at position 5 enhance steric hindrance, requiring longer reaction times .

How can researchers design SAR studies to elucidate the role of the 5-ethoxy and 5-chloro substituents in bioactivity?

Answer:

SAR Design :

Analog Synthesis : Prepare derivatives with substituent swaps (e.g., 5-methoxy, 5-nitro) .

Bioactivity Profiling : Test analogs against the same enzyme panel to isolate substituent contributions .

Key Parameters :

- LogP Measurements : Correlate lipophilicity (via HPLC) with membrane permeability .

- Electrostatic Potential Maps : Identify regions of high electron density (e.g., pyran-4-oxo) for H-bonding interactions .

What advanced purification techniques address co-eluting impurities in final product isolation?

Answer:

Techniques :

- Preparative HPLC : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) to resolve polar byproducts .

- Crystallization Screening : Optimize solvent mixtures (e.g., THF/heptane) to enhance crystal lattice specificity .

How do reaction mechanisms differ between amide coupling methods (e.g., EDCI vs. HATU), and what are the implications for byproduct formation?

Answer:

Mechanistic Insights :

- EDCI/HOBt : Forms active ester intermediates, minimizing racemization but risking urea byproducts from excess EDCI .

- HATU : Utilizes uranium-based activation, offering faster kinetics but requiring anhydrous conditions to prevent hydrolysis .

Byproduct Mitigation : - Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1) to terminate before side reactions dominate .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.